2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide
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Description
2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide is a useful research compound. Its molecular formula is C15H21ClN2O3 and its molecular weight is 312.79. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity and Hypoxia-Selective Cytotoxicity
2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide, though not directly mentioned, is closely related to compounds with significant antitumor activities, specifically through hypoxia-selective cytotoxicity. Research has explored various analogues, such as 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, for their potential as hypoxia-selective cytotoxic agents. These compounds are designed to be more toxic in hypoxic conditions, which are common in solid tumors, thereby providing a targeted approach to cancer treatment. The synthesis and evaluation of these compounds have highlighted their potential in selectively targeting hypoxic tumor cells, offering insights into designing drugs with improved selectivity and reduced side effects in cancer therapy (Palmer et al., 1996).
Reductive Chemistry and Bioreductive Drug Design
The reductive chemistry of these compounds under hypoxic conditions plays a crucial role in their mechanism of action. Studies have demonstrated that the selective toxicity of these drugs towards hypoxic cells is likely due to the oxygen-inhibited enzymatic reduction of their nitro groups to more reactive species. This bioreductive activation mechanism is critical in designing antitumor agents that specifically target the hypoxic microenvironment of tumors, potentially leading to therapies that are more effective and have fewer side effects compared to traditional chemotherapy (Palmer et al., 1995).
Photocatalytic Degradation and Environmental Applications
Beyond antitumor applications, related compounds have been studied for their photocatalytic degradation capabilities, indicating potential environmental applications. For instance, research on the photodecomposition of 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide, a compound with structural similarities, using TiO2 and TiO2-loaded adsorbent supports, has shown enhanced rates of mineralization and reduced concentrations of solution-phase intermediates. This suggests that compounds within this chemical family could be useful in environmental remediation efforts, particularly in degrading persistent organic pollutants in water sources (Torimoto et al., 1996).
Properties
IUPAC Name |
2-chloro-N,N-bis(2-methylpropyl)-5-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-10(2)8-17(9-11(3)4)15(19)13-7-12(18(20)21)5-6-14(13)16/h5-7,10-11H,8-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGGQCPCKCWIAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.